1,1'-(piperazine-1,4-diyldimethanediyl)bis(1H-benzotriazole)
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Overview
Description
1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that features a benzotriazole moiety linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE typically involves the reaction of benzotriazole derivatives with piperazine derivatives under controlled conditions. One common method involves the use of 1H-benzotriazole and a piperazine derivative in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzotriazole moiety, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in applications such as corrosion inhibition and catalysis. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties but lacking the piperazine moiety.
Benzimidazole: Another heterocyclic compound with structural similarities to benzotriazole but differing in its chemical reactivity and applications.
Tolyltriazole: A derivative of benzotriazole with a tolyl group, used primarily as a corrosion inhibitor.
Uniqueness
1-({4-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is unique due to the presence of both benzotriazole and piperazine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and undergo diverse chemical reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H20N8 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[[4-(benzotriazol-1-ylmethyl)piperazin-1-yl]methyl]benzotriazole |
InChI |
InChI=1S/C18H20N8/c1-3-7-17-15(5-1)19-21-25(17)13-23-9-11-24(12-10-23)14-26-18-8-4-2-6-16(18)20-22-26/h1-8H,9-14H2 |
InChI Key |
GHFMAGIVRSVEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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